
N-(1-Cyanocyclopropyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyanocyclopropyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. This compound belongs to a class of drugs called lipoate analogs, which target the altered energy metabolism of cancer cells.
科学的研究の応用
Synthetic Routes and Chemical Transformations
Studies on Isocyanides and Related Compounds : A novel synthetic route to furan derivatives utilizing the Passerini reaction was developed. This method affords N-substituted 3-aryl-2-cyanoacetoxy-3-oxopropionamides, which are cyclized to give N-substituted 3-aryl-4-cyano-2,5-dihydro-5-oxofuran-2-carboxamides, showcasing the versatility of cyano and carboxamide groups in heterocyclic synthesis (Bossio et al., 1993).
Heterocyclic Synthesis with Thiophene-2-Carboxamide : The research illustrates the synthesis of new antibiotic and antibacterial drugs from thiophene-2-carboxamide derivatives, indicating the potential biomedical applications of similar carboxamide structures (Ahmed, 2007).
Cycloaddition Reactions for Heterocyclic Compounds : Demonstrates the use of cycloaddition reactions in creating complex heterocyclic structures, which could be related to the synthetic strategies for constructing the cyclopropyl and isochromene motifs present in the query compound (Christl et al., 1990).
Chemical Properties and Mechanistic Insights
Halogen-initiated C-O Bond Formation : Describes a halonium-initiated tandem oxa-cyclization and ring-opening of cyclopropane, which could provide a foundation for understanding reactions involving the cyanocyclopropyl group (Wei et al., 2012).
Polyisoimide Formation from Carboxamide Precursors : Explores the reactions leading to polyisoimides, highlighting the reactivity of carboxamide groups under specific conditions, which might be relevant for polymer research involving similar compounds (Mochizuki et al., 1994).
作用機序
Target of Action
The primary target of N-(1-Cyanocyclopropyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide is Cathepsin K . Cathepsin K is a cysteine protease enzyme predominantly expressed in osteoclasts . This enzyme plays a crucial role in the breakdown of collagen in the bone matrix as part of bone resorption .
Mode of Action
N-(1-Cyanocyclopropyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide, also known as Odanacatib, inhibits Cathepsin K, likely by binding to its active site . The inhibition of this enzyme results in decreased bone resorption without affecting bone deposition .
Biochemical Pathways
The inhibition of Cathepsin K disrupts the normal process of bone resorption, which is a part of the bone remodeling cycle. This cycle involves the breakdown of old bone tissue by osteoclasts (bone resorption) and the formation of new bone tissue by osteoblasts (bone deposition). By inhibiting Cathepsin K, Odanacatib reduces bone resorption, leading to an overall increase in bone mineral density .
Pharmacokinetics
Odanacatib exhibits a Tmax of 2-6 hours . The absolute bioavailabilities observed with 30mg and 50 mg doses are 70% and 30% respectively . When taken with high-fat meals, the 50mg dose’s bioavailability increases to 49% and Tmax increases to 10.5 hours . It has a volume of distribution of 100L and is 97.5% bound to plasma proteins . The major metabolite is the product of hydroxylation by CYP3A4 and CYP2C8 . This metabolite is active but is 25 times less effective at inhibiting Cathepsin K than Odanacatib .
Result of Action
The inhibition of Cathepsin K by Odanacatib leads to decreased bone resorption without affecting bone deposition . This results in an increased bone mineral density, which strengthens the bone and leads to fewer fractures in conditions like osteoporosis .
Action Environment
The action, efficacy, and stability of Odanacatib can be influenced by various environmental factors. For instance, the bioavailability of the drug can be affected by the presence of food, particularly high-fat meals . Additionally, the metabolic activity of enzymes such as CYP3A4 and CYP2C8, which can vary based on genetic factors and the presence of other drugs, can impact the metabolism and effectiveness of Odanacatib .
特性
IUPAC Name |
N-(1-cyanocyclopropyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c21-12-20(8-9-20)22-18(23)14-6-7-16-15(10-14)11-17(25-19(16)24)13-4-2-1-3-5-13/h1-7,10,17H,8-9,11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLLYDJHKIWYJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


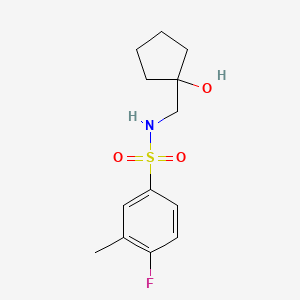
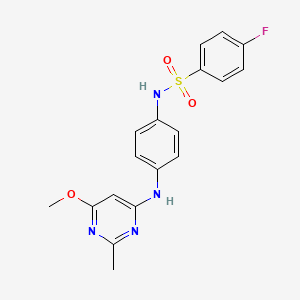
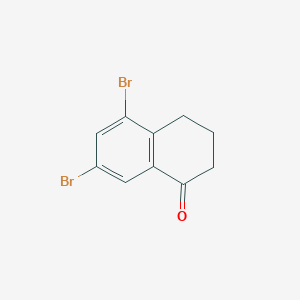
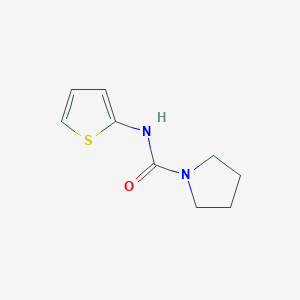
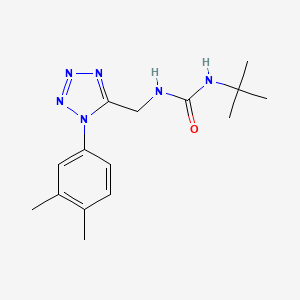
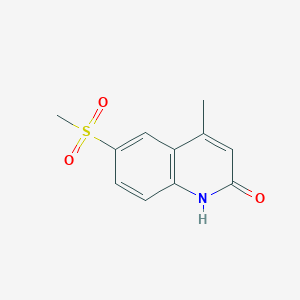
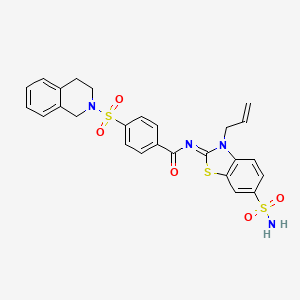


![(Z)-ethyl 2-(2-((4-cyanobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2984623.png)


